SCAL-255 mechanism of action in cancer cells
SCAL-255 mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of SCAL-255 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
SCAL-255 is a novel and potent small-molecule inhibitor of mitochondrial complex I (CI) of the electron transport chain. It has demonstrated significant anti-proliferative activity in preclinical models of cancers that are highly dependent on oxidative phosphorylation (OXPHOS) for energy production. This technical guide provides a comprehensive overview of the mechanism of action of SCAL-255, detailing its effects on mitochondrial function, downstream signaling pathways, and its efficacy in cancer cells. The information presented herein is a synthesis of available data, intended to support further research and development of this promising anti-cancer compound.
II. Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of SCAL-255 is the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I. This enzyme complex is the first and largest of the five complexes in the mitochondrial electron transport chain and plays a crucial role in cellular respiration and ATP production.
SCAL-255 binds to and inhibits the function of complex I, leading to a cascade of events within the cancer cell:
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Blockade of the Electron Transport Chain: Inhibition of complex I disrupts the flow of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation.
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Decreased Oxygen Consumption: As a direct consequence of the electron transport chain blockade, the cellular oxygen consumption rate (OCR) is significantly reduced.[1]
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Induction of Reactive Oxygen Species (ROS): The disruption of electron flow at complex I leads to the leakage of electrons, which then react with molecular oxygen to form superoxide anions and other reactive oxygen species.[1][2][3]
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Reduction of Mitochondrial Membrane Potential (MMP): The pumping of protons across the inner mitochondrial membrane by complex I is inhibited, leading to a decrease in the mitochondrial membrane potential.[1][2][3]
Core mechanism of SCAL-255 action.
III. Downstream Signaling Consequences
The inhibition of mitochondrial complex I by SCAL-255 triggers significant downstream signaling events that ultimately lead to cancer cell death and a shift in cellular metabolism.
A. Induction of Apoptosis
The mitochondrial dysfunction induced by SCAL-255 is a potent trigger for the intrinsic pathway of apoptosis. The key events in this process include:
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Release of Cytochrome c: The decrease in mitochondrial membrane potential and increase in ROS can lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.
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Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
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Caspase Activation: The apoptosome recruits and activates caspase-9, which in turn activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the orchestrated dismantling of the cell.
SCAL-255 induced apoptotic pathway.
B. Metabolic Reprogramming
Cancer cells treated with SCAL-255 exhibit a metabolic shift to compensate for the loss of ATP production from oxidative phosphorylation.
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Upregulation of Glycolysis: To meet their energy demands, cancer cells increase their rate of glycolysis, a phenomenon known as the Warburg effect.[1] This is a compensatory mechanism to generate ATP in the absence of efficient mitochondrial respiration.
Metabolic shift induced by SCAL-255.
IV. Quantitative Data Summary
The following tables summarize the key quantitative data reported for SCAL-255.
Table 1: In Vitro Efficacy of SCAL-255
| Parameter | Value | Cell Lines |
| Mitochondrial Complex I IC50 | 1.14 µM[1][2][3] | - |
| HCT116 Proliferation IC50 | Not explicitly stated, but significant inhibition observed at 0.01-10 nM[1] | Human colorectal carcinoma |
| KG-1 Proliferation IC50 | Not explicitly stated, but significant inhibition observed at 0.01-10 nM[1] | Human acute myeloid leukemia |
Table 2: In Vivo Efficacy and Safety of SCAL-255
| Parameter | Value | Animal Model |
| Maximum Tolerated Dose (MTD) | 68 mg/kg[4][5][6] | Mice |
| Tumor Growth Inhibition | 61.5%[1] | KG-1 subcutaneous xenograft in NOD-SCID mice |
V. Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of SCAL-255.
A. Mitochondrial Complex I Activity Assay
This protocol is for a colorimetric assay to determine the enzymatic activity of mitochondrial complex I.
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Mitochondria Isolation: Isolate mitochondria from cultured cancer cells (e.g., HCT116 or KG-1) using a commercially available mitochondria isolation kit. Determine the protein concentration of the mitochondrial fraction using a BCA assay.
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Reaction Setup: In a 96-well plate, add the following to each well:
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50 µL of Assay Buffer
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10 µL of mitochondrial lysate (100-200 µg of protein)
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10 µL of SCAL-255 at various concentrations (or vehicle control)
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Initiate Reaction: Add 20 µL of NADH solution and 10 µL of a colorimetric probe (e.g., a tetrazolium salt like WST-8).
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Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) in a microplate reader in kinetic mode, taking readings every minute for 30 minutes.
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Data Analysis: Calculate the rate of change in absorbance over time. The activity of complex I is proportional to this rate. Determine the IC50 value of SCAL-255 by plotting the percentage of inhibition against the log of the inhibitor concentration.
B. Cell Proliferation Assay
This protocol uses the MTT assay to measure the anti-proliferative effects of SCAL-255.
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Cell Seeding: Seed HCT116 or KG-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of SCAL-255 (e.g., from 0.01 nM to 10 µM) for 96 hours.[1]
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Determine the IC50 value by plotting the percentage of viability against the log of the SCAL-255 concentration.
C. Oxygen Consumption Rate (OCR) Measurement
This protocol outlines the use of a Seahorse XF Analyzer to measure cellular respiration.
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Cell Seeding: Seed HCT116 cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
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Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator for 1 hour.
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Compound Injection: Load the injector ports of the sensor cartridge with SCAL-255 (e.g., 2 nM and 10 nM)[1], oligomycin, FCCP, and rotenone/antimycin A.
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Measurement: Place the cell plate in the Seahorse XF Analyzer and perform the assay, which measures the OCR in real-time before and after the injection of each compound.
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Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
D. Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe DCFH-DA to detect intracellular ROS.
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Cell Treatment: Treat HCT116 or KG-1 cells with SCAL-255 (e.g., 0.13-2 nM) for a specified time (e.g., 24 hours).[1]
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Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
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Washing: Wash the cells twice with PBS to remove excess probe.
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Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
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Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle-treated control to determine the fold-change in ROS production.
E. Mitochondrial Membrane Potential (MMP) Assay
This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in MMP.
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Cell Treatment: Treat HCT116 or KG-1 cells with SCAL-255 (e.g., 0.13-2 nM) for a specified time.[1]
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JC-1 Staining: Incubate the cells with 2 µM JC-1 dye in culture medium for 30 minutes at 37°C.
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Washing: Wash the cells with PBS.
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Measurement: Measure the fluorescence of both the JC-1 monomers (green, ~529 nm emission) and aggregates (red, ~590 nm emission) using a fluorescence microscope or flow cytometer.
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Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a depolarization of the mitochondrial membrane.
F. In Vivo Xenograft Study
This protocol describes a subcutaneous xenograft model using KG-1 cells.
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Cell Implantation: Subcutaneously inject 5-10 x 10^6 KG-1 cells into the flank of immunodeficient mice (e.g., NOD-SCID).
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Treatment: Randomize the mice into treatment and control groups. Administer SCAL-255 intraperitoneally at a dose of 5 mg/kg, five days a week for 24 days.[1] The control group receives the vehicle.
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Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Data Analysis: Calculate the tumor growth inhibition rate and assess any signs of toxicity.
